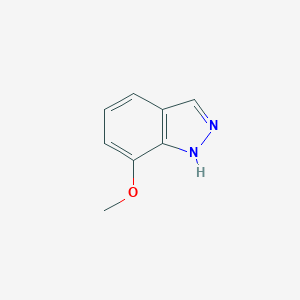

7-methoxy-1H-indazole

Descripción general

Descripción

7-Metoxi-1H-indazol es un compuesto orgánico aromático heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y se utilizan en diversas aplicaciones medicinales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Metoxi-1H-indazol se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de bencilidenhidrazinas orto-sustituidas. Por ejemplo, la reacción entre 2-metoxibenzaldehído e hidrazina puede producir el compuesto indazol deseado. La reacción generalmente requiere un catalizador como acetato de cobre (Cu(OAc)2) y un agente oxidante como oxígeno (O2) en un solvente como dimetilsulfóxido (DMSO) bajo condiciones controladas .

Métodos de producción industrial: La producción industrial de 7-Metoxi-1H-indazol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Las reacciones catalizadas por metales de transición a menudo se prefieren debido a su eficiencia y formación mínima de subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Metoxi-1H-indazol puede someterse a diversas reacciones químicas, que incluyen:

Oxidación: El grupo metoxi se puede oxidar para formar las quinonas correspondientes.

Reducción: El anillo de indazol se puede reducir en condiciones específicas para formar dihidroindazoles.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo de indazol, particularmente en las posiciones 3 y 5.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Hidrogenación catalítica usando paladio sobre carbón (Pd/C) bajo atmósfera de gas hidrógeno (H2).

Sustitución: Electrófilos como halógenos (por ejemplo, bromo, cloro) en presencia de ácidos de Lewis como cloruro de aluminio (AlCl3).

Productos principales:

Oxidación: Formación de quinonas.

Reducción: Formación de dihidroindazoles.

Sustitución: Formación de indazoles halogenados.

Aplicaciones Científicas De Investigación

Chemical Applications

7-Methoxy-1H-indazole is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its methoxy group at the 7th position enhances its reactivity and influences the electronic properties of the resulting compounds, making it valuable in drug discovery and material science.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with ketones or aldehydes.

- Condensation Reactions : Utilizing various reagents to form indazole derivatives.

Biological Activities

Research has demonstrated that this compound possesses several pharmacological properties, making it a candidate for therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : It has shown inhibitory effects on various cancer cell lines, including HL60 (human leukemia) and HCT116 (colorectal cancer), with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of approximately 8.3 nM against HL60 cells, indicating strong antiproliferative activity linked to apoptosis induction through mitochondrial pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is beneficial for conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Research indicates that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Studies

Several key studies highlight the biological activities and therapeutic potential of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of HL60 cell proliferation with IC50 = 8.3 nM; apoptosis induction via mitochondrial pathways | |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in vitro | |

| Antimicrobial Testing | Significant inhibition against Staphylococcus aureus and E. coli |

Mecanismo De Acción

El mecanismo de acción de 7-Metoxi-1H-indazol implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de PI3K, se une al sitio activo de la enzima, impidiendo la fosforilación de las moléculas de señalización aguas abajo. Esta inhibición puede conducir a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Compuestos similares:

1H-Indazol: Carece del grupo metoxi, lo que da como resultado diferentes propiedades químicas y actividades biológicas.

2H-Indazol: Otra forma tautomérica con reactividad distinta.

3-Metoxi-1H-indazol: Estructura similar, pero con el grupo metoxi en la posición 3, lo que lleva a una reactividad y aplicaciones diferentes.

Singularidad: 7-Metoxi-1H-indazol es único debido a la presencia del grupo metoxi en la posición 7, lo que puede influir en sus propiedades electrónicas y mejorar su potencial como farmacóforo en el diseño de fármacos .

Comparación Con Compuestos Similares

1H-Indazole: Lacks the methoxy group, resulting in different chemical properties and biological activities.

2H-Indazole: Another tautomeric form with distinct reactivity.

3-Methoxy-1H-indazole: Similar structure but with the methoxy group at the 3rd position, leading to different reactivity and applications.

Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and enhance its potential as a pharmacophore in drug design .

Actividad Biológica

7-Methoxy-1H-indazole is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This indazole derivative has been studied for its potential therapeutic effects, including its role as an enzyme inhibitor and its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The methoxy group at the 7th position enhances its electronic properties, potentially increasing its efficacy as a pharmacophore in drug design compared to other indazoles.

| Property | Value |

|---|---|

| Molecular Weight | 152.16 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in DMSO |

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been identified as an inhibitor of nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .

Enzyme Inhibition

- Nitric Oxide Synthase : Inhibits the production of nitric oxide, impacting vascular function and neurotransmission.

- Cytochrome P450 Enzymes : Selectively inhibits CYP1A2, influencing drug metabolism and potential drug-drug interactions.

Biological Activities

The compound has shown promising results in several areas:

Anticancer Activity

Research indicates that this compound can affect cancer cell proliferation by modulating key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for anticancer therapies.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing potential against various bacterial strains. Its mechanism may involve disrupting microbial cellular processes or inhibiting specific enzymes critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Inhibition of Neuronal Nitric Oxide Synthase :

- Anticancer Research :

- Inflammation Models :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Indazole | Lacks methoxy group | Different chemical properties |

| 3-Methoxy-1H-indazole | Methoxy at the 3rd position | Different reactivity and applications |

| 7-Nitro-1H-indazole | Nitro group instead of methoxy | Varies significantly in reactivity |

Propiedades

IUPAC Name |

7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBANHQTMCETBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439880 | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-05-1 | |

| Record name | 7-Methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.